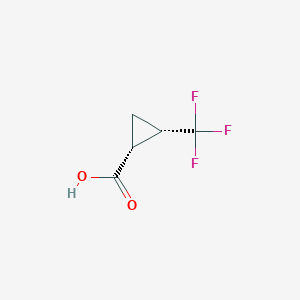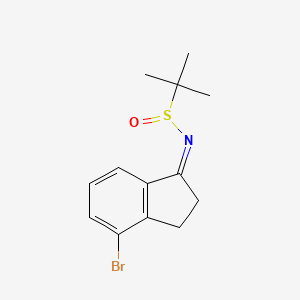
Oleth-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleth-3 is a chemical compound with the molecular formula C20H40O4. It is also known by its systematic name, this compound. This compound is characterized by its long hydrophobic tail and hydrophilic head, making it a surfactant. Surfactants are compounds that lower the surface tension between two substances, such as between a liquid and a gas or between a liquid and a solid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oleth-3 typically involves the reaction of oleyl alcohol with ethylene oxide. The process can be summarized as follows:
Starting Material: Oleyl alcohol (Z)-9-octadecen-1-ol.
Reaction with Ethylene Oxide: Oleyl alcohol is reacted with ethylene oxide in the presence of a catalyst, such as potassium hydroxide (KOH), to form the desired product. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where oleyl alcohol and ethylene oxide are continuously fed into the reactor. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Oleth-3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted ethers or esters, depending on the nucleophile used.
Scientific Research Applications
Oleth-3 has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics, personal care products, and cleaning agents due to its surfactant properties.
Mechanism of Action
The mechanism of action of Oleth-3 is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to interact with and solubilize hydrophobic substances in aqueous environments. This property is particularly useful in applications such as emulsification, where it helps to stabilize mixtures of oil and water.
Comparison with Similar Compounds
Similar Compounds
Octaethylene glycol: Similar in structure but lacks the long hydrophobic tail.
Triethylene glycol monomethyl ether: Contains a shorter hydrophobic tail and different functional groups.
Polyethylene glycol (PEG): A polymer with varying chain lengths, used in similar applications but with different properties.
Uniqueness
Oleth-3 is unique due to its specific combination of a long hydrophobic tail and a hydrophilic head, making it particularly effective as a surfactant. Its structure allows it to interact with both hydrophobic and hydrophilic substances, making it versatile in various applications.
Properties
Molecular Formula |
C24H48O4 |
|---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
2-[2-[2-[(Z)-octadec-9-enoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C24H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-26-21-23-28-24-22-27-20-18-25/h9-10,25H,2-8,11-24H2,1H3/b10-9- |
InChI Key |
KGULFLCOPRYBEV-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOCCOCCOCCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-Butyl N-allyl-N-[2-(methoxy(methyl)amino)-2-oxo-ethyl]carbamate](/img/structure/B1516073.png)

![6-(4-(Benzyloxy)-6-methoxybenzofuran-2-yl)-2-bromoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1516088.png)





